molecular formula C12H16BBrO2 B6363097 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-83-2

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6363097
CAS RN: 2096995-83-2
M. Wt: 282.97 g/mol
InChI Key: PMENLEGTOHLEPZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-BMP-DMDOB) is an organoboron compound that has been used in a variety of scientific research applications. It is a boronic acid-based compound with a unique chemical structure that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity. It has also been used in the synthesis of other organoboron compounds, such as boronic esters and boronic acids.

Mechanism of Action

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane functions by binding to the active site of an enzyme, which blocks the enzyme from catalyzing its reaction. This binding is reversible and can be reversed by the addition of a competitive inhibitor, such as an inhibitor that binds to the same active site.
Biochemical and Physiological Effects
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal RNA polymerase.

Advantages and Limitations for Lab Experiments

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time. It is also relatively non-toxic and can be used at low concentrations. However, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has some limitations for use in laboratory experiments. It is relatively expensive and can be difficult to obtain. In addition, it can be difficult to control the concentration of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in a laboratory experiment.

Future Directions

There are several potential future directions for the use of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in scientific research. It could be used as a tool to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on cellular processes. It could also be used to study the effects of boron compounds on biochemical and physiological processes. Additionally, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to develop new drugs or drug delivery systems.

Synthesis Methods

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized using a three-step process involving a Grignard reaction, a Suzuki-Miyaura coupling reaction, and an oxidation reaction. The Grignard reaction is used to form a bromo-methylphenylmagnesium bromide intermediate. The Suzuki-Miyaura coupling reaction is then used to form the 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane product. Finally, an oxidation reaction is used to convert the intermediate to the final product.

properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMENLEGTOHLEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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